molecular formula C9H8BrFO B3209509 (E)-3-(3-bromo-4-fluorophenyl)prop-2-en-1-ol CAS No. 1059175-55-1

(E)-3-(3-bromo-4-fluorophenyl)prop-2-en-1-ol

Cat. No.: B3209509
CAS No.: 1059175-55-1
M. Wt: 231.06 g/mol
InChI Key: BDGGBESURQUJHW-OWOJBTEDSA-N
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Description

(E)-3-(3-bromo-4-fluorophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a bromo and fluoro substituent on a phenyl ring, along with a propenol group

Properties

IUPAC Name

(E)-3-(3-bromo-4-fluorophenyl)prop-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c10-8-6-7(2-1-5-12)3-4-9(8)11/h1-4,6,12H,5H2/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGGBESURQUJHW-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CCO)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/CO)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501252863
Record name (2E)-3-(3-Bromo-4-fluorophenyl)-2-propen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501252863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1059175-55-1
Record name (2E)-3-(3-Bromo-4-fluorophenyl)-2-propen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1059175-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(3-Bromo-4-fluorophenyl)-2-propen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501252863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-bromo-4-fluorophenyl)prop-2-en-1-ol typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with appropriate reagents. One common method involves the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the desired propenol compound. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure the formation of the (E)-isomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-bromo-4-fluorophenyl)prop-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The double bond can be reduced to form the saturated alcohol using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: Pd/C in ethanol under hydrogen gas at room temperature.

    Substitution: NaN3 in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: 3-(3-bromo-4-fluorophenyl)prop-2-enal or 3-(3-bromo-4-fluorophenyl)prop-2-enoic acid.

    Reduction: 3-(3-bromo-4-fluorophenyl)propan-1-ol.

    Substitution: 3-(3-azido-4-fluorophenyl)prop-2-en-1-ol or 3-(3-cyano-4-fluorophenyl)prop-2-en-1-ol.

Scientific Research Applications

(E)-3-(3-bromo-4-fluorophenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(3-bromo-4-fluorophenyl)prop-2-en-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4-fluorobenzaldehyde
  • 2-bromo-4-fluorobenzaldehyde
  • 4-chloro-3-fluorobenzaldehyde

Uniqueness

(E)-3-(3-bromo-4-fluorophenyl)prop-2-en-1-ol is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, along with the propenol group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Biological Activity

(E)-3-(3-bromo-4-fluorophenyl)prop-2-en-1-ol, a compound featuring a bromine and fluorine substituent on its aromatic ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound’s biological activity, focusing on its anticancer properties, enzyme inhibition, and molecular interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H8BrFO\text{C}_{9}\text{H}_{8}\text{BrF}\text{O}

This compound features a prop-2-en-1-ol moiety attached to a substituted phenyl group, which is critical for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. The compound has exhibited significant cytotoxic effects, with IC50 values indicating its potency.

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of the compound on several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The results are summarized in Table 1:

Cell LineIC50 (nM)Mechanism of Action
MCF-745Induction of apoptosis and cell cycle arrest
HCT-1166Inhibition of CDK2/cyclin A2 activity
HepG248Modulation of signaling pathways

The compound demonstrated particularly potent activity against HCT-116 cells, with an IC50 value of 6 nM, indicating a strong potential for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves several pathways:

1. Apoptosis Induction:
The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways. It leads to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.

2. Cell Cycle Arrest:
Research indicates that the compound causes cell cycle arrest at the G1 phase, preventing cancer cells from proliferating. This was evidenced by flow cytometry analyses showing altered DNA content in treated cells .

3. Enzyme Inhibition:
The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial for cell cycle progression. Molecular docking studies suggest that it fits well into the active site of CDK2, forming essential hydrogen bonds that enhance its inhibitory effect .

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinity and interaction modes of this compound with target enzymes. The docking studies revealed that:

  • The compound binds effectively to the active site of CDK2.
  • Key interactions include hydrogen bonds with residues such as Leu83.

These findings support the hypothesis that the compound's structural features contribute significantly to its biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-3-(3-bromo-4-fluorophenyl)prop-2-en-1-ol
Reactant of Route 2
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(E)-3-(3-bromo-4-fluorophenyl)prop-2-en-1-ol

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